1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is a chemical compound characterized by its unique structure, which includes a piperidine ring fused with an azetidine ring and a hydroxyl group, along with trifluoroacetate groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its chemical formula is CHFNO, and it is known for its potential biological activities, including antimicrobial and antiviral properties .
The compound is available from various chemical suppliers and has been documented in scientific literature for its synthesis and applications. It is classified under the identifiers CAS 178311-52-9 and has been referenced in several research articles and patents focusing on its synthesis and potential uses .
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate falls under the category of organic compounds, specifically as a piperidine derivative. Its classification is significant due to its structural features that allow it to interact with biological targets, making it a candidate for drug development .
The synthesis of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate can be achieved through several methods. A common synthetic route involves the reaction of piperidine derivatives with azetidine intermediates. For instance, starting with piperidine-4-ol and azetidine-3-carboxylic acid, the process typically includes cyclization followed by reduction steps to yield the desired compound .
The industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are utilized to purify the final product. The reaction conditions are carefully controlled, including temperature and pH, to ensure selective reactions occur during synthesis .
The molecular structure of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate features a piperidine ring linked to an azetidine ring, with a hydroxyl group attached to the piperidine. The trifluoroacetate groups enhance its solubility and reactivity.
The molecular weight of the compound is approximately 338.27 g/mol, with specific structural characteristics that contribute to its biological activity. The presence of trifluoroacetate groups is particularly relevant for its interaction with various biological targets .
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity .
The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity—acting as either an inhibitor or an activator depending on the context of use. This modulation affects various biochemical pathways, making it a candidate for therapeutic applications .
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate is typically a white crystalline solid at room temperature. Its melting point and boiling point are not widely documented but are expected to fall within standard ranges for similar organic compounds.
The compound exhibits solubility in polar solvents due to the presence of trifluoroacetate groups. It is stable under normal laboratory conditions but may decompose under extreme conditions or prolonged exposure to light .
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate has several scientific applications:
The unique structural features of this compound make it valuable across various fields of research and industry, highlighting its importance as a subject of ongoing study.
The azetidine-piperidine hybrid scaffold embodied in 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate represents a strategically engineered pharmacophore designed to exploit the complementary pharmacological properties of both ring systems. The four-membered azetidine ring confers significant conformational rigidity due to its high ring strain (angle deviation ~9° from ideal tetrahedral geometry), which enhances target binding specificity by reducing entropic penalties upon receptor interaction [3] [7]. This rigidity synergizes with the flexible recognition elements provided by the six-membered piperidine ring, particularly the hydrogen-bond donating capability of the C4-hydroxy group and the basic tertiary nitrogen atom. This dual functionality enables simultaneous engagement with multiple binding sites in biological targets, as demonstrated in JAK1 inhibitors where the scaffold optimally occupies the ATP-binding pocket while maintaining selectivity against JAK2 [3].
Table 1: Therapeutic Applications of Azetidine-Piperidine Hybrid Scaffolds
Therapeutic Area | Target Protein | Biological Effect | Structural Advantage |
---|---|---|---|
Oncology & Autoimmunity | JAK1 Kinase | Inhibition of pro-inflammatory signaling | Optimal occupancy of hydrophobic pocket |
CNS Disorders | α4β2-nACh Receptors | Partial agonism for antidepressant activity | Rigidity enhances receptor subtype selectivity |
Metabolic Diseases | GPR119 Receptor | Agonism promoting insulin secretion | Nitrogen bridge allows hydrophobic substituents |
Antibacterial Agents | Undefined bacterial targets | Gram-positive inhibition | Protonatable nitrogen enhances membrane penetration |
The scaffold's versatile synthetic accessibility enables diverse functionalization patterns. Nucleophilic displacement at the azetidin-3-yl position permits introduction of aryl, heteroaryl, or hydrophobic alkyl groups to modulate target affinity and pharmacokinetic properties [3] [8]. For instance, installation of trifluoromethyl groups at the bridging nitrogen significantly enhances GPR119 agonist activity while improving hERG channel safety profiles—an advantage not observed with non-fluorinated ethyl analogs [6]. Additionally, the scaffold maintains metabolic stability superior to morpholine or piperazine analogs due to reduced susceptibility to oxidative N-dealkylation, as confirmed in microsomal stability assays (t₁/₂ > 40 min vs. <15 min for piperazine controls) [7].
The di-trifluoroacetate (TFA) salt form of this hybrid scaffold profoundly influences its physicochemical and handling properties. Trifluoroacetate counterions significantly enhance aqueous solubility through strong ion-dipole interactions with water molecules. Experimental data indicates solubility of 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate exceeds 50 mg/mL in aqueous buffers (pH 2-7), compared to <5 mg/mL for the corresponding free base [5]. This property is critical for biological testing formulations and intravenous administration routes. The solubility profile exhibits pH-dependence due to the compound's zwitterionic character—the piperidine nitrogen (pKa ~10.2) remains protonated under physiological conditions, while the hydroxyl group (pKa ~14) does not ionize, maintaining membrane permeability.
Table 2: Solubility and Stability Profile of Trifluoroacetate Salts vs. Other Counterions
Property | Di-trifluoroacetate Salt | Hydrochloride Salt | Free Base |
---|---|---|---|
Water Solubility (25°C) | >50 mg/mL | 8-12 mg/mL | <1 mg/mL |
Hygroscopicity | Moderate | High | Low |
Solid-state Stability | >12 months at -20°C | 3-6 months with decomposition | Stable |
Crystallinity | Amorphous solid | Crystalline | Crystalline |
Crucially, the TFA counterions prevent nucleophilic degradation pathways common to azetidine-containing compounds. Azetidine rings exhibit susceptibility to dimerization via nucleophilic attack at the less-substituted α-methylene group—a degradation pathway observed in hydrochloride salts of related compounds within weeks under ambient conditions [7]. The steric and electronic properties of trifluoroacetate anions suppress this degradation by: (1) forming stable ion pairs that reduce free nucleophile availability, and (2) withdrawing electron density from the azetidine nitrogen via inductive effects, decreasing its nucleophilicity. This stabilization extends shelf-life to >9 months at room temperature without detectable dimer formation [5]. However, the trifluoroacetate moiety introduces environmental persistence concerns due to extreme recalcitrance to microbial degradation (<5% defluorination over 30 days in soil systems) [5], prompting research into biodegradable alternatives like hemi-oxalate salts.
The azetidine-piperidine hybrid demonstrates distinct advantages and limitations when compared to structurally related bicyclic amines in drug discovery paradigms. Against the prevalent pyrrolidine-piperidine scaffolds, the azetidine-containing derivative exhibits superior target affinity in kinase inhibition applications. For JAK1 inhibitors, the azetidine-piperidine hybrid shows 3-fold greater potency (IC₅₀ = 19 nM) than its pyrrolidine-piperidine counterpart (IC₅₀ = 58 nM), attributable to the azetidine's reduced conformational flexibility that better complements the ATP-binding pocket geometry [3]. However, this advantage comes with synthetic complexity—azetidine building blocks require multi-step syntheses involving intramolecular cyclization or CH-activation strategies, whereas pyrrolidine analogs benefit from commercially available enantiopure precursors [8].
Table 3: Comparative Analysis of Bicyclic Amine Scaffolds in Drug Development
Scaffold Type | Azetidine-Piperidine | Piperidine-Pyrrolidine | [1,3'-Biazetidin] |
---|---|---|---|
Representative Target | JAK1 (IC₅₀ 6-35 nM) | PKB/Akt (IC₅₀ 6-90 nM) | nAChR (Kᵢ 2.8 nM) |
Metabolic Stability | t₁/₂ > 40 min (RLM) | t₁/₂ 15-30 min (RLM) | t₁/₂ > 60 min (RLM) |
Oral Bioavailability | 22-45% (rat) | 8-15% (rat) | Not reported |
Synthetic Complexity | High (4-7 steps) | Moderate (3-5 steps) | Very High (6-9 steps) |
CNS Penetration | Log BB: -0.7 to -0.3 | Log BB: -1.2 to -0.8 | Log BB: -0.5 to 0.1 |
Notably, the more rigid [1,3'-biazetidin]-3-ol scaffold displays even greater conformational restraint, enabling exceptional chiral induction in catalytic applications (77-99% ee in asymmetric additions) [5] [8]. However, this rigidity compromises solubility and bioavailability—the biazetidine system exhibits aqueous solubility <10 mg/mL despite trifluoroacetate salt formation, requiring prodrug strategies for oral administration [5]. In contrast, 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate achieves 22-45% oral bioavailability in rodent models due to balanced lipophilicity (logP ~1.8) and membrane permeability (Papp > 15 × 10⁻⁶ cm/s in Caco-2 assays) [3] [9].
For target selectivity profiling, the azetidine-piperidine hybrid outperforms piperidin-4-yl pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibitor applications. While both scaffolds achieve nanomolar PKB inhibition, the azetidine-containing compound demonstrates >150-fold selectivity over PKA kinase, attributed to optimal positioning of the 4-chlorobenzyl group within the PKB hydrophobic pocket. This selectivity diminishes to <50-fold in pyrrolidine analogs due to increased ring flexibility [9]. Nevertheless, piperidin-4-yl pyrrolopyrimidines show superior metabolic stability for carboxylic derivatives, highlighting context-dependent scaffold advantages.
Comprehensive Compound Nomenclature
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1